Cas no 64795-23-9 (Sulfamide,N,N-diethyl-N'-[(8a)-6-methylergolin-8-yl]- (9CI))
![Sulfamide,N,N-diethyl-N'-[(8a)-6-methylergolin-8-yl]- (9CI) structure](https://it.kuujia.com/scimg/cas/64795-23-9x500.png)
64795-23-9 structure
Nome del prodotto:Sulfamide,N,N-diethyl-N'-[(8a)-6-methylergolin-8-yl]- (9CI)
Sulfamide,N,N-diethyl-N'-[(8a)-6-methylergolin-8-yl]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Sulfamide,N,N-diethyl-N'-[(8a)-6-methylergolin-8-yl]- (9CI)
- Etisulergine
- 2,7,12,18-Tetraaethyl-3,8,13,17-tetramethyl-porphyrin
- 2,7,12,18-tetraethyl-3,8,13,17-tetramethyl-21H,23H-porphine
- 2,7,12,18-Tetraethyl-3,8,13,17-tetramethyl-21H,23H-porphyrin
- 2,7,12,18-tetraethyl-3,8,13,17-tetramethyl-porphyrin
- 3,8,13,17-tetraethyl-2,7,12,18-tetramethylporphyrin
- aetioporphyrin-III
- Etioporphyrin 3
- N,N-diethyl-N'-(6-methyl-ergolin-8-yl)-sulfamide
- Etisulerginum [INN-Latin]
- CQ 32-084
- CHEMBL38992
- Etisulerginum
- BDBM50225361
- N,N-DIETHYL-N'-(6-METHYLERGOLIN-8.ALPHA.-YL)SULFAMIDE
- N,N-Diethyl-N'-(6-methylergolin-8alpha-yl)sulfamide
- Etisulergina [INN-Spanish]
- DTXSID101024323
- SCHEMBL219311
- 28N73Q6O7Y
- (6aR,9S,10aR)-9-(diethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
- Etisulergina
- Q27254335
- UNII-28N73Q6O7Y
- 64795-23-9
- Etisulergine [INN]
-
- Inchi: InChI=1S/C19H28N4O2S/c1-4-23(5-2)26(24,25)21-14-10-16-15-7-6-8-17-19(15)13(11-20-17)9-18(16)22(3)12-14/h6-8,11,14,16,18,20-21H,4-5,9-10,12H2,1-3H3/t14-,16+,18+/m0/s1
- Chiave InChI: YHEIHLVIKSTGJE-YXJHDRRASA-N
- Sorrisi: CCN(CC)S(=O)(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Proprietà calcolate
- Massa esatta: 376.19300
- Massa monoisotopica: 376.19329732g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 603
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 76.8Ų
Proprietà sperimentali
- PSA: 76.82000
- LogP: 3.46610
Sulfamide,N,N-diethyl-N'-[(8a)-6-methylergolin-8-yl]- (9CI) Letteratura correlata
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
64795-23-9 (Sulfamide,N,N-diethyl-N'-[(8a)-6-methylergolin-8-yl]- (9CI)) Prodotti correlati
- 64795-35-3(Sulfamide, N'-[(8a)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-)
- 2097931-60-5(5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)
- 119293-03-7(2H,3H-furo[3,2-b]pyridin-3-one)
- 1038915-56-8(2-[4-(3-piperidinyl)phenyl]-2H-Indazole-7-carboxamide hydrochloride)
- 2172557-81-0(5-(cyclopropylmethyl)-9,9-dimethyl-1-oxa-4-azaspiro5.6dodecane)
- 890093-95-5(3-Amine-4-[5-(4-pyridinyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole)
- 946282-49-1(N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(trifluoromethyl)benzamide)
- 2138806-93-4((3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one)
- 1877274-27-5(3-(1,3-Dioxaindan-5-yl)but-3-en-1-amine)
- 339562-33-3(4-(9H-fluoren-3-yl)-4-oxobutanoic acid)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
